molecular formula C11H9BrN2OS B1487083 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2092238-50-9

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487083
CAS No.: 2092238-50-9
M. Wt: 297.17 g/mol
InChI Key: ZYVPTOMFYDDMGG-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a brominated pyrimidinone derivative offered as a key chemical building block for research and development applications. This compound belongs to a class of heterocyclic structures known for their utility in medicinal chemistry and drug discovery. Pyrimidinone scaffolds similar to this one are frequently employed in the synthesis of various biologically active molecules . The molecular structure features a bromophenyl substituent, which can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a versatile intermediate for creating compound libraries. The methylthio group at the 2-position also offers potential for further chemical modification . As a solid, this compound should be handled with appropriate safety precautions. Researchers are advised to consult the safety data sheet and wear suitable protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Safety Notice: This chemical is offered for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

4-(3-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVPTOMFYDDMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Formation of 6-Amino-2-(methylthio)pyrimidin-4(3H)-one core
    Starting from appropriate aminopyrimidine derivatives, the 2-(methylthio) substitution is introduced. Literature reports a reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one under controlled conditions yielding the core structure with high purity and yields around 60-75%.

  • Step 2: Introduction of the 3-bromophenyl substituent at the 6-position
    The 6-position substitution with a 3-bromophenyl group can be achieved by electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present. Bromination methods for related pyrimidine derivatives have been optimized for scalability and yield without chromatography.

  • Step 3: Purification and characterization
    The final compound is purified by recrystallization or solvent extraction methods, avoiding chromatography to maintain scalability.

Alternative One-Pot and Multicomponent Reactions

Recent advances include one-pot three-component reactions involving 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, aldehydes (such as 3-bromobenzaldehyde), and 1,3-dicarbonyl compounds under ultrasonic irradiation or catalyzed conditions. These methods yield fused pyrimidine derivatives with high efficiency and reduced reaction times (10–33 min) and yields up to 97%.

Parameter Details
Reaction type One-pot three-component condensation
Starting materials 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 3-bromobenzaldehyde, 1,3-indanedione or analogs
Catalyst Nano-Fe3O4@SiO2/SnCl4 or catalyst-free under sonochemistry
Solvent Ethylene glycol or water
Temperature 50–65 °C
Reaction time 10–33 minutes
Yield 82–97%

Use of Vilsmeier Reagent and Formylation for Intermediate Preparation

Formylation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one using Vilsmeier reagent (POCl3/DMF) at low temperatures (0–50 °C) produces aldehyde intermediates that can be further functionalized to introduce the 3-bromophenyl substituent or other groups.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Yield Range (%) Scalability
Stepwise synthesis (bromination + substitution) High purity, robust, avoids chromatography Multi-step, longer reaction times ~60-75 High
One-pot multicomponent reaction under sonochemistry Fast, high yield, catalyst-free or mild catalyst Requires ultrasonic equipment 82-97 Moderate to high
Vilsmeier formylation for intermediates Efficient intermediate formation Requires careful temperature control 60-98 Moderate

Research Findings and Optimization Notes

  • The stepwise approach benefits from well-established protocols for pyrimidine ring construction and selective bromination, enabling gram-scale synthesis with reproducible yields.
  • One-pot methods significantly reduce reaction time and simplify purification but may require optimization of ultrasonic parameters and catalyst loading for scale-up.
  • The use of phase-transfer catalysts and mixed solvent systems (e.g., toluene/water) improves yields in nucleophilic substitution steps involving hydroquinone derivatives, which may be adapted for related pyrimidine syntheses.
  • Avoidance of chromatographic purification enhances scalability and cost-effectiveness in industrial settings.

Summary Table of Key Experimental Conditions

Compound/Intermediate Reagents/Conditions Temperature Time Yield (%) Notes
6-amino-2-(methylthio)pyrimidin-4(3H)-one Starting aminopyrimidine, methylthiolation agents 50 °C 10–30 min 60–75 High purity; base for further steps
6-(3-bromophenyl)-2-(methylthio)pyrimidinone Bromination or cross-coupling with 3-bromophenyl precursors RT to reflux Several hrs ~49-75 Avoids chromatography; scalable
One-pot fused pyrimidine synthesis 6-amino-2-(methylthio)pyrimidin-4(3H)-one + aldehyde + 1,3-dione + sonication 50–65 °C 10–33 min 82–97 Catalyst-free or nano-catalyst
Formylation intermediate preparation Vilsmeier reagent (POCl3/DMF) 0–50 °C 30 min–7 h 60–98 Intermediate for further substitution

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted pyrimidinone.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications at Position 6

The substituent at position 6 significantly influences electronic properties, solubility, and biological activity. Below is a comparative analysis:

Compound Substituent at Position 6 Key Properties/Applications Reference
6-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one 3-Bromophenyl Potential electrophilic reactivity for cross-coupling; moderate lipophilicity (logP ~2.8 estimated) -
6-(4-Bromophenyl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one 4-Bromophenyl (para position) Enhanced steric hindrance; used in glycosylation reactions for antifungal agents
6-(3-Methoxyphenyl)-2-(methylthio)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one 3-Methoxyphenyl Improved solubility due to methoxy group; synthesized via Pd-catalyzed cross-coupling
5-Methyl-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one Trifluoromethyl and trifluoromethoxy groups High electron-withdrawing effects; increased metabolic stability

Key Observations :

  • Bromine Position : Meta-substituted bromine (target compound) offers a balance between steric and electronic effects compared to para-substituted analogs (e.g., ). Para-substituted bromophenyl derivatives may exhibit reduced reactivity in electrophilic substitution due to steric hindrance.
  • Electron-Withdrawing Groups : Trifluoromethyl and trifluoromethoxy substituents () enhance oxidative stability but reduce solubility compared to bromophenyl derivatives.

Modifications at Position 2

The methylthio group at position 2 is a versatile handle for functionalization. Comparisons include:

Compound Substituent at Position 2 Key Properties/Applications Reference
This compound Methylthio (-SCH₃) Susceptible to nucleophilic substitution; intermediate in triazepine synthesis
2-((1-Substituted-1H-1,2,3-triazol-4-yl)methylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one Triazole-methylthio HIV-1 inhibition via reverse transcriptase binding
6-Amino-2-[(2-methylbenzyl)thio]pyrimidin-4(3H)-one Benzylthio (-SCH₂C₆H₄CH₃) Enhanced antimicrobial activity due to aromatic hydrophobicity

Key Observations :

  • Methylthio vs. Triazole : Replacement of methylthio with triazole () introduces hydrogen-bonding capabilities, critical for antiviral activity.
  • Benzylthio Derivatives : Increased hydrophobicity improves membrane permeability but may reduce water solubility .

Fused Ring Systems

Compounds with fused heterocycles exhibit distinct pharmacological profiles:

Compound Fused Ring System Key Properties/Applications Reference
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one Benzothieno-pyrimidinone Antibiotic potential due to planar fused ring
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Thieno-pyrimidinone Bromine enhances halogen bonding in kinase inhibition

Key Observations :

Key Observations :

  • Ultrasound and microwave methods reduce reaction times but require specialized equipment.
  • Pd-catalyzed cross-coupling offers regioselectivity for aryl substitutions .

Biological Activity

Overview

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bromophenyl group at the 6th position and a methylthio group at the 2nd position. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets.

  • Molecular Formula : C₁₁H₉BrN₂OS
  • Molecular Weight : 297.17 g/mol
  • CAS Number : 2092238-50-9

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : Reacting 3-bromobenzaldehyde with thiourea in the presence of a base (e.g., sodium hydroxide) to form an intermediate.
  • Methylation : The intermediate is methylated using methyl iodide and a base (e.g., potassium carbonate) to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have shown varying degrees of inhibition against bacterial strains and fungi. The presence of the methylthio group enhances the compound's ability to penetrate microbial membranes, increasing its efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can inhibit the growth of various cancer cell lines, including:

  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • SGC-7901 (gastric cancer)

The cytotoxicity of this compound is often compared to standard chemotherapeutics, revealing competitive inhibition rates. For example, compounds derived from similar pyrimidine structures have shown IC₅₀ values in the low micromolar range, indicating potent activity.

Cell LineIC₅₀ (µg/mL)Reference
A5490.61 ± 0.19
HepG20.51 ± 0.13
SGC-79011.07 ± 0.22

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell proliferation and survival in cancer cells.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the bromophenyl and methylthio groups significantly affect biological activity. For instance, substituents on the aromatic ring can enhance or diminish activity against specific targets, suggesting that careful design of derivatives could optimize therapeutic effects.

Case Studies

  • Anticancer Activity Study : A study published in MDPI reported that pyrimidine derivatives exhibited higher inhibition rates against various cancer cell lines compared to traditional chemotherapeutics like 5-FU, underscoring the potential of compounds like this compound as candidates for further development .
  • Antimicrobial Screening : Comparative analysis with known antibiotics demonstrated that derivatives of this compound possess notable antimicrobial properties, making them suitable for further exploration in drug development .

Q & A

Q. What are the standard synthetic routes for 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves alkylation of a pyrimidinone precursor. For example, methylation of the thio group can be achieved using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). Key optimization parameters include:

  • Temperature: Reactions often proceed at reflux (60–80°C) for DMS or room temperature for MeI.
  • Solvent Choice: Ethanol or methanol improves solubility of intermediates.
  • Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.

Q. Table 1: Yield Optimization in Methylation

ReagentBase/SolventTemperatureYield (%)Reference
DMSK₂CO₃/EtOHReflux85–90
MeIMeONa/MeOHRT75–80

Post-alkylation, coupling with 3-bromophenyl groups via Suzuki-Miyaura cross-coupling (Pd catalysts) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on aromatic proton environments (δ 7.2–8.0 ppm for bromophenyl) and methylthio group (δ ~2.5 ppm). Confirm absence of unreacted precursors.
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine doublet).
  • IR Spectroscopy: Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and C-Br (~600 cm⁻¹) vibrations.
  • Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (error <0.3%).

Example: In NMR, the pyrimidinone ring protons typically resonate as singlets (C5–H at δ ~5.9–6.2 ppm) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases, phosphatases, or enzymes with conserved pyrimidinone-binding pockets.
  • Assay Types:
    • In vitro enzyme inhibition (e.g., fluorescence-based assays for IC₅₀ determination).
    • Cellular viability (MTT assay in cancer cell lines, e.g., HeLa or MCF-7).
  • Positive Controls: Use known inhibitors (e.g., staurosporine for kinase assays).
  • Dose Range: Test 0.1–100 µM to capture dose-response curves.

Bromophenyl derivatives often show enhanced cellular uptake due to lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

Methodological Answer:

  • Core Modifications:
    • Replace methylthio with bulkier groups (e.g., propylthio) to probe steric effects.
    • Substitute 3-bromophenyl with electron-deficient/rich aryl groups (e.g., 4-CF₃, 4-OMe).
  • Functional Assays: Compare IC₅₀ values across derivatives in enzyme/cell-based models.
  • Computational Modeling: Perform docking (AutoDock Vina) to predict binding poses against targets like EGFR or CDK2 .

Q. Table 2: Example SAR Data

DerivativeR GroupIC₅₀ (EGFR, nM)LogP
Parent Compound3-Bromophenyl1203.2
Derivative A4-CF₃-phenyl853.8
Derivative B4-OMe-phenyl2002.9

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability: Test compound stability in assay media (e.g., liver microsomes) to rule out false negatives.
  • Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
  • Data Normalization: Include internal controls (e.g., Z’-factor >0.5) to ensure assay robustness.

For instance, discrepancies in anticancer activity may arise from variations in cell line genetic backgrounds .

Q. How can regioselective modifications be achieved on the pyrimidinone core?

Methodological Answer:

  • Directed C-H Activation: Use Pd catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., -NH₂) to functionalize C5 or C6 positions.
  • Protection/Deprotection: Temporarily protect the thioether group (e.g., with Boc) during bromophenyl coupling.
  • Microwave-Assisted Synthesis: Enhances regioselectivity in heterocyclic substitutions (e.g., 150°C, 30 min) .

Example: Microwave irradiation improves yield in Pd-catalyzed cross-couplings by reducing side reactions .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or MOE to dock into ATP-binding sites (e.g., PDB: 1M17 for EGFR).
  • MD Simulations (GROMACS): Simulate ligand-protein dynamics (50 ns trajectories) to assess binding stability.
  • QSAR Modeling: Train models on IC₅₀ data to prioritize derivatives with optimal hydrophobicity (clogP 2–4) .

Key Insight: The bromophenyl group’s orientation in hydrophobic pockets critically influences binding affinity .

Data Contradiction Analysis Example
If conflicting data arise in kinase inhibition assays:

Verify Assay Conditions: Ensure consistent ATP concentrations (e.g., 10 µM ATP for competitive inhibitors).

Check Compound Purity: Confirm >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).

Test Metabolites: Identify if active metabolites (e.g., demethylated derivatives) contribute to activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

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